molecular formula C8H18O B1655625 2,4-Dimethylhexan-1-OL CAS No. 3965-59-1

2,4-Dimethylhexan-1-OL

Cat. No.: B1655625
CAS No.: 3965-59-1
M. Wt: 130.23 g/mol
InChI Key: GDRBQWCGBCJTLB-UHFFFAOYSA-N
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Description

2,4-Dimethylhexan-1-OL is an organic compound with the molecular formula C₈H₁₈O. It is a type of alcohol characterized by the presence of a hydroxyl group (-OH) attached to a carbon atom in a hexane chain that is substituted with two methyl groups at the 2nd and 4th positions. This compound is known for its use in various chemical reactions and industrial applications due to its unique structural properties.

Scientific Research Applications

2,4-Dimethylhexan-1-OL has several applications in scientific research, including:

    Chemistry: It is used as a solvent and intermediate in organic synthesis. Its unique structure makes it valuable in the study of reaction mechanisms and the development of new synthetic methodologies.

    Biology: The compound is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of pharmaceuticals and other therapeutic agents.

    Industry: this compound is used in the production of fragrances, flavors, and other specialty chemicals.

Safety and Hazards

The safety data sheet for 2,4-Dimethylhexan-1-OL indicates that it is a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dimethylhexan-1-OL can be synthesized through several methods, including:

    Grignard Reaction: One common method involves the reaction of 2,4-dimethylhexan-1-one with a Grignard reagent such as methylmagnesium bromide. The reaction is typically carried out in an anhydrous ether solvent under controlled temperature conditions to yield this compound.

    Reduction of Ketones: Another method involves the reduction of 2,4-dimethylhexan-1-one using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction is usually performed in an inert atmosphere to prevent oxidation.

Industrial Production Methods

In industrial settings, this compound is often produced through catalytic hydrogenation of 2,4-dimethylhexan-1-one. This process involves the use of a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature conditions to achieve efficient conversion.

Chemical Reactions Analysis

Types of Reactions

2,4-Dimethylhexan-1-OL undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,4-dimethylhexan-1-one using oxidizing agents like chromium trioxide (CrO₃) or potassium permanganate (KMnO₄).

    Reduction: The compound can be further reduced to form 2,4-dimethylhexane using strong reducing agents.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl₂) to form 2,4-dimethylhexyl chloride.

Common Reagents and Conditions

    Oxidation: Chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) in the presence of a base.

Major Products Formed

    Oxidation: 2,4-Dimethylhexan-1-one.

    Reduction: 2,4-Dimethylhexane.

    Substitution: 2,4-Dimethylhexyl chloride.

Mechanism of Action

The mechanism of action of 2,4-Dimethylhexan-1-OL involves its interaction with various molecular targets and pathways. As an alcohol, it can participate in hydrogen bonding and other intermolecular interactions, influencing the properties and reactivity of other molecules. In biological systems, it may interact with enzymes and receptors, affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-Methylhexan-1-OL: Similar structure but with only one methyl group at the 2nd position.

    3,4-Dimethylhexan-1-OL: Similar structure but with methyl groups at the 3rd and 4th positions.

    2,4-Dimethylpentan-1-OL: Similar structure but with a shorter carbon chain.

Uniqueness

2,4-Dimethylhexan-1-OL is unique due to the specific positioning of its methyl groups, which influences its physical and chemical properties. This unique structure affects its boiling point, solubility, and reactivity compared to other similar compounds.

Properties

IUPAC Name

2,4-dimethylhexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-4-7(2)5-8(3)6-9/h7-9H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDRBQWCGBCJTLB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)CC(C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90563639
Record name 2,4-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3965-59-1
Record name 2,4-Dimethylhexan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90563639
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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